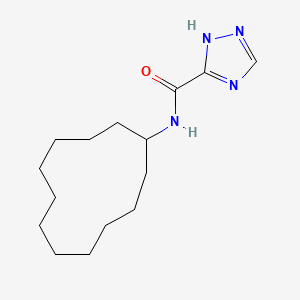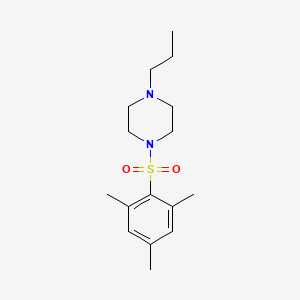![molecular formula C19H22N2O3 B5268589 (2,5-DIMETHOXYPHENYL)[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL](/img/structure/B5268589.png)
(2,5-DIMETHOXYPHENYL)[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-DIMETHOXYPHENYL)[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL is a complex organic compound that features a benzodiazole core with methoxy and isopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-DIMETHOXYPHENYL)[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a benzene ring followed by cyclization and functional group modifications . The reaction conditions often require the use of strong acids like polyphosphoric acid and catalysts such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2,5-DIMETHOXYPHENYL)[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to simplify the structure or remove specific functional groups.
Substitution: Common in modifying the aromatic ring or the benzodiazole core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms into the aromatic ring .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. These studies aim to develop new therapeutic agents for treating diseases .
Medicine
In medicine, the compound’s derivatives are explored for their potential anti-inflammatory and anticancer properties. Research is ongoing to determine their efficacy and safety in clinical settings .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of (2,5-DIMETHOXYPHENYL)[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Benzodiazole Derivatives: These compounds have a similar core structure and are used in various medicinal applications.
Uniqueness
What sets (2,5-DIMETHOXYPHENYL)[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12(2)21-16-8-6-5-7-15(16)20-19(21)18(22)14-11-13(23-3)9-10-17(14)24-4/h5-12,18,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWBMUOTPSSDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=C(C=CC(=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5268514.png)
![2-{[(5-methyl-2-thienyl)methyl]amino}-1-phenylethanol hydrochloride](/img/structure/B5268518.png)
![N-methyl-2-[2-(4-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethanamine](/img/structure/B5268532.png)
![[(E)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea](/img/structure/B5268535.png)
![1-[2-(diethylamino)ethyl]-4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5268538.png)
![(5Z)-2-IMINO-1-METHYL-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]IMIDAZOLIDIN-4-ONE](/img/structure/B5268548.png)
![1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-ol](/img/structure/B5268551.png)
![2-chloro-N-[5-methoxy-2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B5268557.png)
![(5Z)-5-[[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5268561.png)
![3-{[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}pyridin-2-ol](/img/structure/B5268572.png)

![N-cyclopropyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-2-piperazinecarboxamide](/img/structure/B5268588.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5268591.png)

